N-pyrrolidinyl-3,4-DMA (hydrochloride) is an analytical reference standard categorized as an amphetamine derivative. It is primarily utilized in research and forensic applications due to its stimulant properties. This compound is significant in the field of analytical chemistry, particularly in mass spectrometry, where it aids in the identification and quantification of similar compounds. The hydrochloride form enhances its solubility and stability, making it suitable for various laboratory applications .
N-pyrrolidinyl-3,4-DMA (hydrochloride) is synthesized from 3,4-dimethoxyphenylacetone and pyrrolidine. The synthesis process typically involves specific solvents such as ethanol or dimethyl sulfoxide, with controlled heating to facilitate the reaction. The final product is purified and converted into its hydrochloride salt form for enhanced usability in analytical settings .
This compound falls under the classification of psychoactive substances, specifically within the category of substituted amphetamines. Its structural features and pharmacological effects align it with compounds that influence neurotransmitter systems in the brain, particularly those related to dopamine and norepinephrine .
The synthesis of N-pyrrolidinyl-3,4-DMA (hydrochloride) can be outlined as follows:
The molecular structure of N-pyrrolidinyl-3,4-DMA (hydrochloride) can be described by its molecular formula and molecular weight of 285.81 g/mol.
These structural details indicate a complex arrangement that contributes to its biological activity and interaction with neurotransmitter systems .
N-pyrrolidinyl-3,4-DMA (hydrochloride) can participate in several chemical reactions:
N-pyrrolidinyl-3,4-DMA (hydrochloride) primarily exerts its effects by interacting with neurotransmitter transporters in the brain. It predominantly targets dopamine and norepinephrine transporters:
This dual action results in heightened stimulation of the central nervous system, contributing to its stimulant effects observed in various studies .
The compound exhibits stability under normal laboratory conditions but may decompose under extreme pH or temperature conditions.
| Property | Value |
|---|---|
| Molecular Formula | C15H24ClNO2 |
| Molecular Weight | 285.81 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in water |
These properties are essential for understanding how N-pyrrolidinyl-3,4-DMA (hydrochloride) behaves in various experimental setups .
N-pyrrolidinyl-3,4-DMA (hydrochloride) has several scientific applications:
The emergence of N-pyrrolidinyl-3,4-dimethoxyamphetamine represents the latest innovation within a continuous cycle of structural modification applied to phenethylamine scaffolds. Phenethylamines constitute one of the oldest and most pharmacologically diversified classes of psychoactive substances, originating with the isolation of mescaline from peyote cactus in the late 19th century and expanding with Alexander Shulgin’s systematic exploration of substituted amphetamines documented in "PiHKAL" (Phenethylamines I Have Known And Loved) [6]. The foundational 3,4-dimethoxyamphetamine (3,4-dimethoxyamphetamine) structure, first synthesized and evaluated in mid-20th century pharmaceutical research, exhibits serotonergic activity but with substantially reduced psychedelic potency compared to its regioisomer 2,5-dimethoxyamphetamine [6].
The strategic incorporation of a N-pyrrolidinyl moiety onto the amphetamine core exemplifies a deliberate evasion strategy employed by clandestine chemists and distributors. This structural manipulation directly responds to the implementation of international analogue controls targeting traditional secondary amine-based synthetic stimulants and hallucinogens. The pyrrolidinyl modification fundamentally alters the compound's receptor binding profile, metabolic pathways, and analytical detection signatures, thereby circumventing existing legal frameworks that often rely on precise chemical definitions. This innovation trajectory mirrors earlier developments within the cathinone class, where N-pyrrolidinyl substitutions yielded compounds with enhanced potency and delayed detection [2] [7]. The synthesis and identification of N-pyrrolidinyl-3,4-dimethoxyamphetamine, documented for the first time in 2023 analytical literature, signifies the ongoing refinement of phenethylamine-based designer drugs exploiting under-explored regions of chemical space [2].
Table 1: Key Historical Events in Phenethylamine-Derived New Psychoactive Substance Development
| Time Period | Development Phase | Exemplary Compounds | Regulatory Response |
|---|---|---|---|
| 1890s-1960s | Natural Product Isolation & Early Synthesis | Mescaline, Amphetamine | Limited controls |
| 1960s-1990s | Systematic Exploration of Substitution Patterns | 2,5-Dimethoxyamphetamine, 3,4-methylenedioxymethamphetamine | Controlled Substance Analogues Acts |
| 2000s-2010s | Aminoalkyl Chain Modifications | N-Benzylphenethylamines, β-Keto-amphetamines (Cathinones) | Generic/Batch Controls (e.g., Synthetic Cathinone Bans) |
| 2020-Present | Heterocyclic N-Substitutions & Structural Hybridization | N-Pyrrolidinyl-3,4-dimethoxyamphetamine, N-Benzyl Norheptedrone | Advanced Spectroscopic Identification Protocols |
N-Pyrrolidinyl-3,4-dimethoxyamphetamine (systematic name: 1-(1-(3,4-dimethoxyphenyl)propan-2-yl)pyrrolidine) occupies a distinct niche within the dimethoxyamphetamine analog class. Its molecular structure (C₁₅H₂₃NO₂; molecular weight 249.3486 grams per mole) fundamentally diverges from the parent compound 3,4-dimethoxyamphetamine (C₁₁H₁₇NO₂; molecular weight 195.262 grams per mole) through replacement of the primary amine with a tertiary pyrrolidinyl nitrogen [4]. This modification introduces significant steric bulk and alters the basicity of the nitrogen atom, profoundly influencing its pharmacokinetic and pharmacodynamic profile relative to the primary amine-based dimethoxyamphetamines.
Analytically, N-pyrrolidinyl-3,4-dimethoxyamphetamine exhibits characteristic fragmentation patterns under mass spectrometric conditions distinct from other dimethoxyamphetamine isomers. Gas chromatography-Orbitrap mass spectrometry analysis reveals diagnostic product ions resulting from pyrrolidinyl ring fragmentation and cleavage adjacent to the tertiary nitrogen, providing key identification markers. These include ions arising from the loss of the pyrrolidine moiety or fragmentation within the dimethoxyphenylpropyl chain [2]. Nuclear magnetic resonance spectroscopy confirms the substitution pattern, with characteristic chemical shifts for the methoxy groups (approximately δ 3.75-3.85 ppm), the methine proton adjacent to the pyrrolidinyl nitrogen (δ ~2.85-3.05 ppm), and pyrrolidinyl ring protons (δ ~2.50-2.70 ppm and δ ~1.70-1.85 ppm) [2].
The hydrochloride salt form (N-pyrrolidinyl-3,4-dimethoxyamphetamine hydrochloride), commercially available as a crystalline solid typically stored at -20°C [8], enhances stability and water solubility, facilitating distribution in illicit markets. This contrasts with the often freebase or sulfate salt forms encountered with earlier dimethoxyamphetamine analogs. Its structural kinship aligns it more closely with stimulant and entactogen classes than classical psychedelics, though empirical pharmacological data remains absent from published literature.
Table 2: Analytical Differentiation of N-Pyrrolidinyl-3,4-Dimethoxyamphetamine from Related Compounds
| Analytical Technique | Key Discriminatory Features for N-Pyrrolidinyl-3,4-Dimethoxyamphetamine | Contrast with 3,4-Dimethoxyamphetamine |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (Electron Ionization) | Dominant fragments: m/z 98 (pyrrolidinyl immonium ion), m/z 151/165 (dimethoxyphenyl fragments), M⁺• at m/z 249 (low abundance) | Dominant fragments: m/z 44 (CH₂NH₂CH₂⁺), m/z 150/151 (dimethoxyphenyl fragments), M⁺• at m/z 195 |
| Ultra-High Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry | [M+H]⁺ at m/z 250.1806; Characteristic losses: C₄H₉N (pyrrolidine, 71 Da), C₄H₈ (56 Da from pyrrolidine ring) | [M+H]⁺ at m/z 196.1338; Characteristic loss: NH₃ (17 Da) |
| Fourier Transform Infrared Spectroscopy | Strong bands: ~1100 cm⁻¹ (C-N stretch), ~2760-2780 cm⁻¹ (tertiary amine C-H stretch), ~1240 & 1020 cm⁻¹ (aryl methyl ether) | Strong bands: ~1590 cm⁻¹ (N-H bend), ~3200-3500 cm⁻¹ (primary amine N-H stretch), ~1240 & 1020 cm⁻¹ (aryl methyl ether) |
| Nuclear Magnetic Resonance (¹H) | Pyrrolidinyl ring protons: δ ~1.70-1.85 ppm (m, 4H), δ ~2.50-2.70 ppm (m, 4H); Methine H: δ ~2.85-3.05 ppm (m, 1H) | Primary amine protons: δ ~1.0-1.5 ppm (broad, exchangeable, 2H); Methine H: δ ~2.70-2.90 ppm (m, 1H) |
The global monitoring of N-pyrrolidinyl-3,4-dimethoxyamphetamine remains challenging due to its recent emergence and the transient nature of new psychoactive substance markets. As of 2025, systematic epidemiological data documenting population-level use prevalence is absent from official reports by the European Monitoring Centre for Drugs and Drug Addiction, United Nations Office on Drugs and Crime, or United States drug surveillance systems. Its identification stems primarily from forensic analysis of seized materials rather than population surveys or wastewater analysis. The compound was first formally identified and analytically characterized in 2022 within seized material, marking its entry into the forensic record [2].
Contextually, the substance emerges within a broader European and global market characterized by high dynamism and resilience. The European Union market witnessed the emergence of more than 960 new psychoactive substances between 1997 and 2023, with over 1,200 identified globally within the last decade [7]. Quantitatively, seizures of new psychoactive substances reached significant volumes in Europe, exceeding 30.7 tonnes in 2022 [7]. While synthetic cathinones (notably 3-chloromethcathinone and 4-chloromethcathinone) and ketamine accounted for the bulk of these seizures, phenethylamine derivatives like N-pyrrolidinyl-3,4-dimethoxyamphetamine represent a smaller but analytically significant segment of the market.
The substance's distribution aligns with broader new psychoactive substance trafficking patterns. Production occurs predominantly outside Europe, with China historically a major source, though increased regulatory pressure has shifted some manufacturing capacity to India [7]. Online distribution plays a crucial role, leveraging encrypted communication platforms and specialized cryptomarkets, complicating traditional surveillance and interdiction efforts. The European Union Drug Markets Analysis underscores the necessity for enhanced early warning systems capable of rapidly identifying and characterizing such novel substances entering the drug ecosystem [7]. Current surveillance relies heavily on advanced analytical techniques—particularly ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry and gas chromatography-Orbitrap mass spectrometry—deployed in specialized forensic laboratories to detect and identify emerging substances lacking reference standards [2] [5].
Table 3: Global New Psychoactive Substance Seizure Context (2022-2023)
| Metric | Global/European Data | Relevance to N-Pyrrolidinyl-3,4-Dimethoxyamphetamine |
|---|---|---|
| Total NPS Seized in Europe (2022) | 30.7 tonnes | Compound not specifically quantified but categorized within broader "other substances" alongside novel phenethylamines and tryptamines |
| Major Compound Classes Seized | Synthetic Cathinones (>50%), Ketamine (~20%), Synthetic Cannabinoids (~15%), Benzodiazepines (~10%), Other Substances (~5%) | Falls within the "Other Substances" category; Likely minor constituent based on analytical literature reports |
| Primary Source Regions | China (declining proportion), India (increasing proportion), Limited EU production | Presumed sourced from Asian chemical manufacturers based on precursor availability and synthesis complexity |
| Detection Methodologies | Reference standard comparison (limited for novel NPS), High-resolution mass spectrometry fragmentation pattern matching, Nuclear magnetic resonance spectroscopy | First identified via gas chromatography-Orbitrap mass spectrometry and ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry in research settings [2] |
| Reporting Frequency in EU Early Warning System | Hundreds of new psychoactive substances monitored annually; ~50-70 first reports per year in recent years | Single documented first report in peer-reviewed literature as of 2023 [2]; No recurrent notifications through 2024 |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6